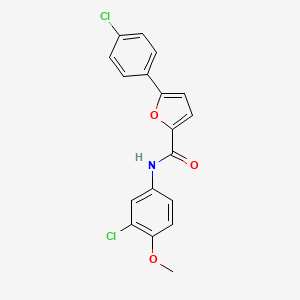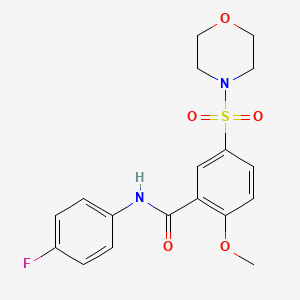
N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and methoxy substituents on the phenyl rings can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Amide formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the furan ring with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the furan ring, leading to the formation of amines or dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of 3-chloro-4-formylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of chloro and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-5-phenylfuran-2-carboxamide: Lacks the chloro substituent on the second phenyl ring.
N-(3-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide: Lacks the chloro substituent on the first phenyl ring.
N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)furan-2-carboxamide: Contains a methoxy group instead of a chloro group on the second phenyl ring.
Uniqueness
The unique combination of chloro and methoxy substituents in N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide can result in distinct chemical and biological properties compared to its analogs. These differences can be exploited in the design of new compounds with improved efficacy and selectivity.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-16-7-6-13(10-14(16)20)21-18(22)17-9-8-15(24-17)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMMHHWORPCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorophenyl)sulfonyl]-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3500786.png)
![N-(4-ACETYLPHENYL)-2-{[5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3500801.png)
![2-{2-bromo-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide](/img/structure/B3500809.png)
![N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3500817.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3500823.png)
![4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3500830.png)

![4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3500846.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3500856.png)
![ETHYL 2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3500858.png)

![7-(difluoromethyl)-N-(3-methoxy-5-nitrophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3500879.png)
![N-[({4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]butanamide](/img/structure/B3500880.png)
![N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3500884.png)
